An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-chloronicotinic acid
An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-chloronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloronicotinic acid is a substituted pyridine carboxylic acid. As a chemical intermediate, it holds potential for use in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid on a pyridine ring, offers multiple reaction sites for chemical modification. This guide provides a summary of the available chemical and physical properties of 4-Amino-6-chloronicotinic acid.
Chemical and Physical Properties
Table 1: Chemical Identifiers of 4-Amino-6-chloronicotinic acid
| Identifier | Value | Source |
| IUPAC Name | 4-amino-6-chloropyridine-3-carboxylic acid | [1] |
| CAS Number | 1060811-65-5 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Canonical SMILES | C1=C(C(=O)O)C(=CN=C1Cl)N | [1] |
Table 2: Physicochemical Properties of 4-Amino-6-chloronicotinic acid
| Property | Value | Notes |
| Melting Point | Not available | Data for the specific isomer 4-Amino-6-chloronicotinic acid is not publicly available. For comparison, the related compound 6-chloronicotinic acid has a reported melting point of 190 °C (decomposes)[2][3]. |
| Boiling Point | Not available | Data for 4-Amino-6-chloronicotinic acid is not available. 6-chloronicotinic acid has a reported boiling point of 330.1°C at 760 mmHg[3]. |
| Solubility | Not available | Specific solubility data for 4-Amino-6-chloronicotinic acid in various solvents is not publicly reported. The solubility of the related 6-chloronicotinic acid is reported as soluble in deionized water[2]. |
| pKa | Not available | The acid dissociation constant (pKa) for 4-Amino-6-chloronicotinic acid is not found in the available literature. |
| Appearance | White to light yellow crystalline powder | Based on supplier information for the related compound 6-chloronicotinic acid[3]. |
Spectral Data
Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Amino-6-chloronicotinic acid are not present in the public scientific databases searched. While spectra for isomers and related compounds are available, they are not directly applicable for the precise identification and characterization of this specific molecule.
Experimental Protocols
A thorough literature search did not yield detailed, reproducible experimental protocols for the synthesis, purification, or analysis of 4-Amino-6-chloronicotinic acid. While general methods for the synthesis of aminonicotinic acids from their chloro-precursors exist, a specific, validated protocol for this isomer is not publicly documented.[4] For instance, a general procedure for the preparation of aminonicotinic acid tert-butyl esters from the corresponding chloronicotinic acids has been reported, but it does not provide a detailed protocol for the synthesis of the starting material, 4-Amino-6-chloronicotinic acid itself.[4]
Similarly, specific analytical methods (e.g., HPLC, GC) for the quantification and purity assessment of 4-Amino-6-chloronicotinic acid have not been detailed in the available literature. General analytical techniques for amino acids, often requiring derivatization, are well-established but would need to be adapted and validated for this specific compound.[5][6][7][8]
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature to suggest a direct role of 4-Amino-6-chloronicotinic acid in any specific biological signaling pathways. While substituted nicotinic acid derivatives are a broad class of molecules with diverse biological activities, including potential as anti-inflammatory agents and in cancer therapy, the specific biological targets and mechanisms of action for 4-Amino-6-chloronicotinic acid have not been elucidated.[9][10] Nicotinic acid itself is a precursor to the coenzymes NAD and NADP, which are crucial in numerous metabolic pathways.[11] However, the biological implications of the specific substitutions in 4-Amino-6-chloronicotinic acid are unknown.
Logical Relationship Diagram
Due to the lack of detailed experimental protocols and established biological roles, a comprehensive workflow or signaling pathway diagram cannot be constructed. However, a conceptual diagram illustrating the logical relationship in the potential development and study of this compound can be visualized.
Caption: Conceptual workflow for the development and study of 4-Amino-6-chloronicotinic acid.
Conclusion
This technical guide consolidates the currently available information on the chemical properties of 4-Amino-6-chloronicotinic acid. It is evident that while the compound is commercially available and its basic identifiers are known, there is a significant gap in the publicly accessible, experimentally determined data regarding its physicochemical properties, detailed experimental protocols, and biological activity. This presents an opportunity for further research to fully characterize this molecule and explore its potential applications in drug discovery and other areas of chemical science. Researchers interested in this compound should consider performing the necessary experiments to determine these unknown properties.
References
- 1. 4-Amino-6-chloronicotinic acid 97% | CAS: 1060811-65-5 | AChemBlock [achemblock.com]
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. actascientific.com [actascientific.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
